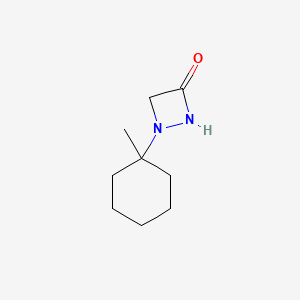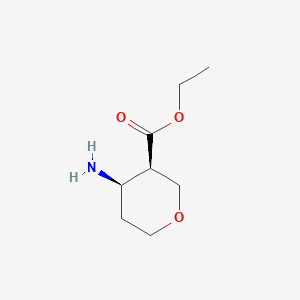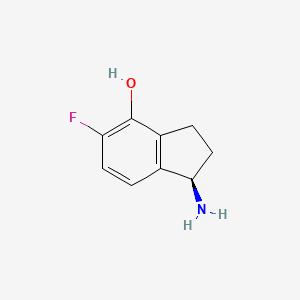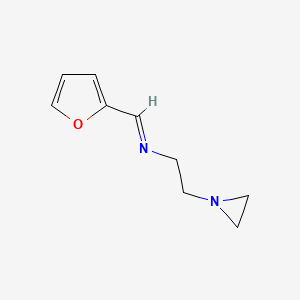
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine is a chemical compound that features both an aziridine ring and a furan ring The aziridine ring is a three-membered nitrogen-containing ring, while the furan ring is a five-membered oxygen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine typically involves the reaction of aziridine with a furan derivative under specific conditions. One common method involves the condensation of aziridine with furan-2-carbaldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The aziridine ring can be reduced to form amine derivatives.
Substitution: Both the aziridine and furan rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine and furan derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine exerts its effects depends on its interaction with molecular targets. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(Aziridin-1-yl)-3-(furan-2-yl)-1-phenylpropan-1-one: This compound also contains both aziridine and furan rings but has a phenyl group attached, which can influence its reactivity and applications.
2-(Aziridin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine: Similar structure but with a thiophene ring instead of a furan ring, which can affect its chemical properties and biological activity.
Uniqueness
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine is unique due to the combination of the aziridine and furan rings, which confer distinct reactivity and potential for diverse applications. The presence of both rings allows for a wide range of chemical transformations and interactions with biological molecules, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-[2-(aziridin-1-yl)ethyl]-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C9H12N2O/c1-2-9(12-7-1)8-10-3-4-11-5-6-11/h1-2,7-8H,3-6H2 |
InChI Key |
FNTKLNXNMDTWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



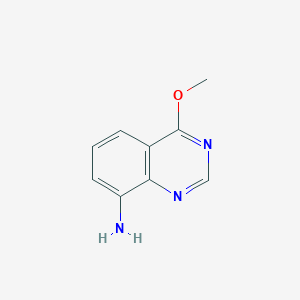
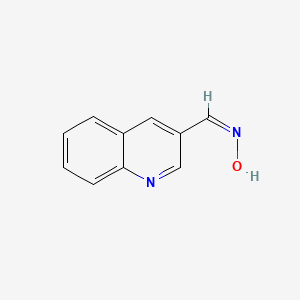
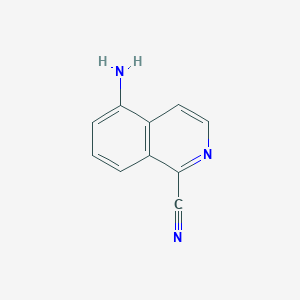
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
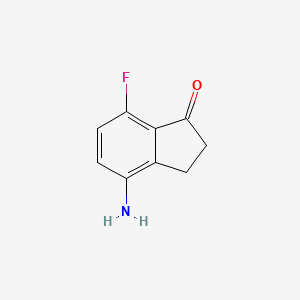
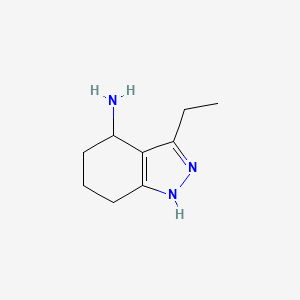
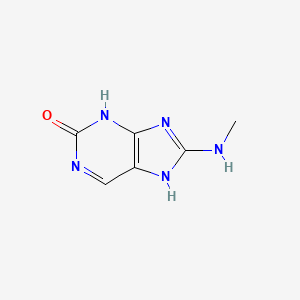
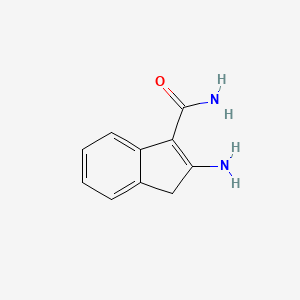
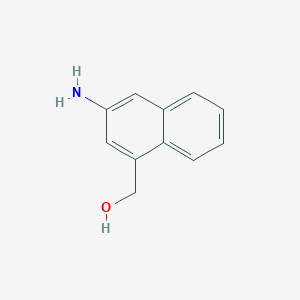
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
